molecular formula C12H20ClNO2 B3137081 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride CAS No. 432492-76-7

2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride

Cat. No. B3137081
CAS RN: 432492-76-7
M. Wt: 245.74 g/mol
InChI Key: FHGMXFSXDJNVTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, a benzophenone analogue has been characterized by X-ray diffraction method . The compound crystallizes in monoclinic space group P2 1 /a with cell parameters a = 10.9500(7)Å, b = 10.9670(7)Å, c = 11.0740(7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C-H···O .

Scientific Research Applications

Synthesis and Structure Analysis

Research highlights the synthesis of various compounds related to 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride. For instance, studies involve the synthesis of α-amino acetals, like 2,2-diethoxy-2-(4-pyridyl)ethylamine, demonstrating the formation of these compounds through reactions involving hydroxylamine hydrochloride and other reactants (Lamattina et al., 2003). Similarly, the synthesis and confirmation of the structure of amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone were investigated, emphasizing the importance of understanding the structural details of these compounds (Benoiton et al., 2009).

Chiral Resolution and Chemical Reactions

Chiral resolution of related compounds, such as 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid, highlights the importance of obtaining specific isomers for potential applications in pharmaceuticals and research. The study delves into the process optimization for the resolution, indicating the relevance of stereochemistry in related compounds (Wei Hui-qian, 2015). The regioselective ethanolamination and ketalization of compounds like 3-Ph-2,4-diacetyl(diethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones reveal the nuanced chemical reactions that these compounds can undergo, showcasing their chemical versatility (Kriven’ko et al., 2003).

Pharmacological Properties

The pharmacological properties of certain derivatives have been explored through computational prediction models. For example, the in vitro antibacterial and modulatory activity of lapachol and nor-lapachol derivatives against bacterial ATCC strains and clinical isolates were evaluated, indicating the potential biomedical applications of these compounds (Figueredo et al., 2020). Furthermore, the potential biomedical application of poly(3,4-dihyroxyphenyl)ethylamine particles, such as p(DA) particles, was reported, focusing on their blood compatibility, antioxidant properties, and drug delivery capabilities (Sahiner et al., 2018).

properties

IUPAC Name

2-(3,4-diethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2;/h5-6,9H,3-4,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMXFSXDJNVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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